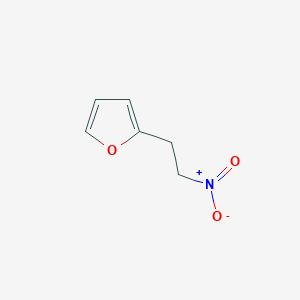

2-(2-硝基乙基)呋喃

描述

2-(2-Nitroethyl)furan is a chemical compound that belongs to the class of furan derivatives, which are characterized by a furan ring—a five-membered aromatic ring with four carbon atoms and one oxygen atom. This compound is of interest due to its potential applications in pharmaceuticals and its role in various chemical reactions.

Synthesis Analysis

The synthesis of furan derivatives, including those substituted with nitroethyl groups, can be achieved through various methods. One efficient two-step sequence involves the nitroaldol reaction of ketal-functionalized nitroalkanes with alpha-oxoaldehydes, promoted by Amberlyst A21, followed by acidic treatment with Amberlyst 15, leading to the formation of 2,5-disubstituted furans . Another method includes the iodine(III)-mediated tandem oxidative cyclization, which is used to construct 2-nitrobenzo[b]furans from 2-(2-nitroethyl)phenols, providing a facile route to functionalize these compounds .

Molecular Structure Analysis

The molecular structure of furan derivatives can be complex and is often studied using various spectroscopic methods and X-ray powder diffraction. For instance, a compound with a nitrofuran moiety has been characterized by FT-IR, 1H and 13C NMR spectroscopy, and its crystal structure was determined to be triclinic with specific space group parameters . The title compound, (E)-2-(2-Nitroethenyl)furan, crystallizes exclusively as the E isomer, with the furan ring and the nitroalkenyl group being nearly coplanar .

Chemical Reactions Analysis

Furan derivatives participate in a variety of chemical reactions. The electrophile-induced coupling of 2-(1-alkynyl)-2-alken-1-ones with nucleophiles, for example, yields highly substituted furans . Nitro derivatives of furan can also undergo protonation preferentially on the nitro group, as opposed to the furan ring . Additionally, 2-(2-Nitrovinyl) furan has been shown to exacerbate the oxidative stress response of Escherichia coli when combined with certain antibiotics .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(2-Nitroethyl)furan and related compounds are influenced by their molecular structure. The presence of the nitro group can significantly affect the compound's reactivity and interactions with other molecules. For example, nitrofuran derivatives have been studied for their antimicrobial and antioxidant activities, indicating their potential in medical applications . The gas-phase basicity of 2-nitrofuran has been analyzed, showing that nitro derivatives of furan protonate on the nitro group in the gas phase .

科学研究应用

-

Antimicrobial Agent

- Application : Furfural, a derivative of furan, can be condensed with nitromethane in a basic medium to yield 2-(2-Nitrovinyl)furan . This functional group (nitrovinyl) has been documented as a potent anti-microbial agent against gram-positive and gram-negative bacteria .

- Method : The reaction involves the condensation of furfural with nitromethane in a basic medium .

- Results : The colony-forming unit (CFU) of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus following exposure to 2-(2-nitrovinyl)furan increased significantly in the presence of 2,2′ bipyridyl, an iron chelator, when compared with only 2-(2-nitrovinyl)furan .

-

Antifungal Agent and Wood-Protector

- Application : The reaction between acetophenone and furfural (an aldehyde) in a basic medium yields the chalcone: (E)-3-(furan-2-yl)-1-phenylprop-2-ene-1-one . This chalcone has been confirmed as a good antifungal agent and wood-protector against termite attack .

- Method : The reaction involves the condensation of acetophenone and furfural in a basic medium .

- Results : The resulting chalcone has been confirmed as a good antifungal agent and wood-protector against termite attack .

安全和危害

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as extremely flammable and may cause skin irritation, serious eye irritation, and genetic defects. It may also cause cancer and damage to organs through prolonged or repeated exposure .

未来方向

The future research directions for “2-(2-Nitrovinyl)furan” and other furan derivatives are promising. They are valuable substrates for effecting dearomatization of the furan ring, which is a powerful tool for obtaining three-dimensional structures from easily accessible planar systems . Furthermore, these compounds are suitable substrates for various conjugated addition reactions and pericyclic processes, resulting in a rich spectrum of functionalized derivatives .

属性

IUPAC Name |

2-(2-nitroethyl)furan | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3/c8-7(9)4-3-6-2-1-5-10-6/h1-2,5H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXQAMTGSMRTUTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CC[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00280269 | |

| Record name | 2-(2-nitroethyl)furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00280269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Nitroethyl)furan | |

CAS RN |

5462-90-8 | |

| Record name | 5462-90-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16180 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-nitroethyl)furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00280269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(O-tolyl)-1H-benzo[d]imidazole](/img/structure/B1330058.png)

![5-Amino-6-methyl-1,2,3,5-tetrahydro-8-thia-5,7-diaza-cyclopenta[a]inden-4-one](/img/structure/B1330076.png)

![6-Chloro-2,3-dihydro-1h-pyrrolo[3,2-c]pyridine](/img/structure/B1330079.png)